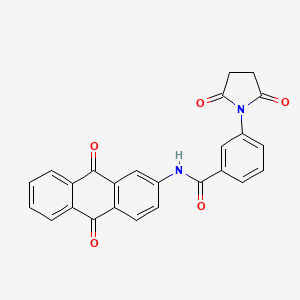![molecular formula C26H29N5O4 B2467600 9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-88-4](/img/structure/B2467600.png)
9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H29N5O4 and its molecular weight is 475.549. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurodegenerative Disease Treatment
Multitarget Drugs for Neurodegenerative Diseases : A study by Brunschweiger et al. (2014) on 8‐benzyl‐substituted tetrahydropyrazino[2,1‐f]purinediones, which are structurally related to the compound , highlighted their potential as multitarget drugs. These compounds were designed to improve water solubility and were found to act as potent dual‐target‐directed A1/A2A adenosine receptor antagonists. This dual action is significant for symptomatic as well as disease-modifying treatment of neurodegenerative diseases, showing advantages over single-target therapeutics (Brunschweiger et al., 2014).
Dual-Target Directed Ligands : Załuski et al. (2019) developed novel compounds combining A2A adenosine receptor (AR) antagonistic activity with blockade of monoamine oxidase B (MAO-B), aiming for neuroprotective effects, particularly in Parkinson's disease. The research suggests that these compounds, by addressing multiple targets relevant for neurodegenerative diseases, might provide symptomatic relief and disease-modifying effects (Załuski et al., 2019).
Cancer Treatment
Cytotoxic Activity of Carboxamide Derivatives : Deady et al. (2003) explored the synthesis and cytotoxic activity of derivatives related to the chemical compound, particularly 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione derivatives. These compounds demonstrated potent cytotoxicity against various cancer cell lines, indicating potential for cancer treatment (Deady et al., 2003).
Anticancer Activity of Purine-diones and Pyridopyrimidine-diones : Hayallah (2017) synthesized olomoucine analogs with a focus on anticancer activity. These compounds were tested against the human breast cancer cell line MCF-7, with several showing promising inhibitory activity. This research contributes to the development of novel anticancer agents based on purine-dione and pyridopyrimidine-dione frameworks (Hayallah, 2017).
Mechanism of Action
Target of Action
The primary target of this compound is bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
The compound interacts with the switch region of the bacterial RNAP . This interaction inhibits the function of RNAP, thereby preventing the synthesis of RNA in bacteria .
Biochemical Pathways
The compound’s action on bacterial RNAP affects the transcription process in bacteria. By inhibiting RNAP, the compound disrupts the synthesis of RNA, which is a critical step in protein synthesis. This disruption can lead to the cessation of bacterial growth and replication .
Pharmacokinetics
The compound’s efficacy against various bacterial strains suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in potent antimicrobial activity against certain Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O4/c1-16-13-29(20-11-10-19(34-4)12-21(20)35-5)25-27-23-22(30(25)14-16)24(32)31(26(33)28(23)3)15-18-9-7-6-8-17(18)2/h6-12,16H,13-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUMJUVBJQGEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C5=C(C=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

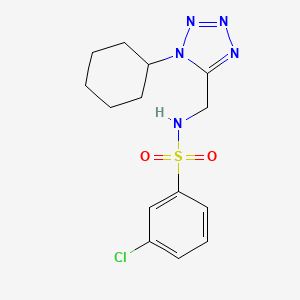
![(2S,4R)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid](/img/no-structure.png)
![2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2467521.png)
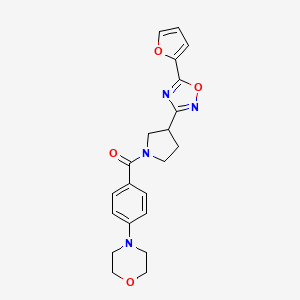
![6-tert-butyl-3-[(3,5-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2467523.png)
![5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467524.png)
![4-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B2467525.png)

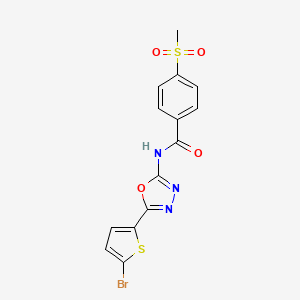
![4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione](/img/structure/B2467531.png)
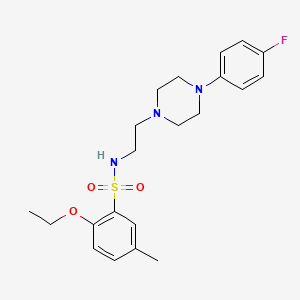
![(5-chloro-3-methyl-1-benzofuran-2-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2467535.png)
